molecular formula C30H32N14O6S2 B13784298 Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt CAS No. 85587-35-5

Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt

Cat. No.: B13784298
CAS No.: 85587-35-5
M. Wt: 748.8 g/mol
InChI Key: YNFWHCCJLKKICU-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4,4’-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt, also known as Direct Brown 44, is a synthetic azo dye. This compound is characterized by its complex molecular structure, which includes multiple azo groups and sulfonic acid functionalities. It is primarily used in the textile industry for dyeing and printing applications due to its excellent color properties and stability .

Preparation Methods

The synthesis of Benzenesulfonic acid, 4,4’-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt involves several steps:

Industrial production methods typically involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Benzenesulfonic acid, 4,4’-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt undergoes various chemical reactions:

Common reagents and conditions used in these reactions include acidic or basic environments, oxidizing agents like potassium permanganate, and reducing agents like sodium dithionite . The major products formed from these reactions are typically nitro compounds, amines, and sulfonate esters .

Scientific Research Applications

Benzenesulfonic acid, 4,4’-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 4,4’-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt involves the interaction of its azo groups with various substrates. The azo groups can undergo reduction to form amines, which can then participate in further chemical reactions. The sulfonic acid groups enhance the solubility of the compound in water, facilitating its use in aqueous dyeing processes .

Comparison with Similar Compounds

Benzenesulfonic acid, 4,4’-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt can be compared with other azo dyes such as:

The uniqueness of Benzenesulfonic acid, 4,4’-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt lies in its specific combination of azo groups and sulfonic acid functionalities, which confer distinct color properties and chemical reactivity .

Properties

CAS No.

85587-35-5

Molecular Formula

C30H32N14O6S2

Molecular Weight

748.8 g/mol

IUPAC Name

diazanium;4-[[2,4-diamino-5-[[3-[[2,4-diamino-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C30H26N12O6S2.2H3N/c31-23-13-25(33)29(15-27(23)39-35-17-4-8-21(9-5-17)49(43,44)45)41-37-19-2-1-3-20(12-19)38-42-30-16-28(24(32)14-26(30)34)40-36-18-6-10-22(11-7-18)50(46,47)48;;/h1-16H,31-34H2,(H,43,44,45)(H,46,47,48);2*1H3

InChI Key

YNFWHCCJLKKICU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=NC2=C(C=C(C(=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])N)N)N=NC4=C(C=C(C(=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])N)N.[NH4+].[NH4+]

Origin of Product

United States

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